

A Technical Guide to the Spectroscopic Data of Oxazole-2-carboxylic Acid

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Compound of Interest

Compound Name: Oxazole-2-carboxylic acid

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Disclaimer: Direct, experimentally verified spectroscopic data for **oxazole-2-carboxylic acid** is not readily available in public databases and literature. This guide provides a comprehensive overview of the expected spectroscopic characteristics based on data from closely related compounds, including oxazole, ethyl oxazole-2-carboxylate, and oxazole-4-carboxylic acid. The presented data serves as a reference and predictive guide for researchers and scientists in the field of drug development.

Introduction

Oxazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the oxazole motif in a wide range of biologically active molecules. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in synthesis and as a building block for novel therapeutic agents. This technical guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **oxazole-2-carboxylic acid**, provides detailed experimental protocols for acquiring such data, and illustrates the general workflow for spectroscopic analysis.

Spectroscopic Data

The following tables present a summary of spectroscopic data for oxazole and related substituted oxazoles to provide a basis for predicting the spectral characteristics of **oxazole-2-carboxylic acid**.

Table 1: ¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ, ppm) and Multiplicity
Oxazole[1]	CDCl ₃	7.95 (s, 1H, H2), 7.69 (s, 1H, H5), 7.09 (s, 1H, H4)
Ethyl Oxazole-2-carboxylate (Predicted)	CDCl ₃	~8.2 (s, 1H, H5), ~7.4 (s, 1H, H4), 4.4 (q, 2H, CH ₂), 1.4 (t, 3H, CH ₃)
Oxazole-4-carboxylic acid[2]	-	No data available
Oxazole-2-carboxylic acid (Estimated)	DMSO-d ₆	~13.5 (br s, 1H, COOH), ~8.4 (s, 1H, H5), ~7.8 (s, 1H, H4)

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ, ppm)
Oxazole[1]	CDCl ₃	150.6 (C2), 138.1 (C5), 125.5 (C4)
Ethyl Oxazole-2-carboxylate (Predicted)	CDCl ₃	~160 (C=O), ~145 (C2), ~142 (C5), ~128 (C4), ~62 (CH ₂), ~14 (CH ₃)
Oxazole-4-carboxylic acid[2]	-	No data available
Oxazole-2-carboxylic acid (Estimated)	DMSO-d ₆	~162 (COOH), ~147 (C2), ~144 (C5), ~130 (C4)

Table 3: IR Spectroscopic Data

Compound	Functional Group	Characteristic Absorption (cm ⁻¹)
Oxazole[1][3]	C=N stretch	~1580
C-O-C stretch	~1100-1050	
C-H stretch (aromatic)	~3150-3100	
Carboxylic Acid (general)[4]	O-H stretch	
C=O stretch	1760-1690	3300-2500 (broad)
C-O stretch	1320-1210	~3100-2500 (broad)
Oxazole-2-carboxylic acid (Predicted)	O-H stretch	
C=O stretch	~1720	
C=N stretch	~1585	
C-O-C stretch	~1100	

Table 4: Mass Spectrometry Data

Compound	Ionization Mode	Key Fragments (m/z) and Interpretation
Oxazole[1]	EI	69 [M] ⁺ , 41 [M-CO] ⁺ , 40 [M-HCN] ⁺
Oxazole-2-carboxylic acid (Predicted)	ESI ⁻	112 [M-H] ⁻ , 68 [M-H-CO ₂] ⁻
EI		113 [M] ⁺ , 69 [M-CO ₂] ⁺ , 41 [M-CO ₂ -CO] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be one in which the analyte is highly soluble and does not have overlapping signals with the analyte's protons of interest.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- **¹H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **¹³C NMR Acquisition:** Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

3.2. Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- **Data Acquisition:** Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

3.3. Mass Spectrometry (MS)

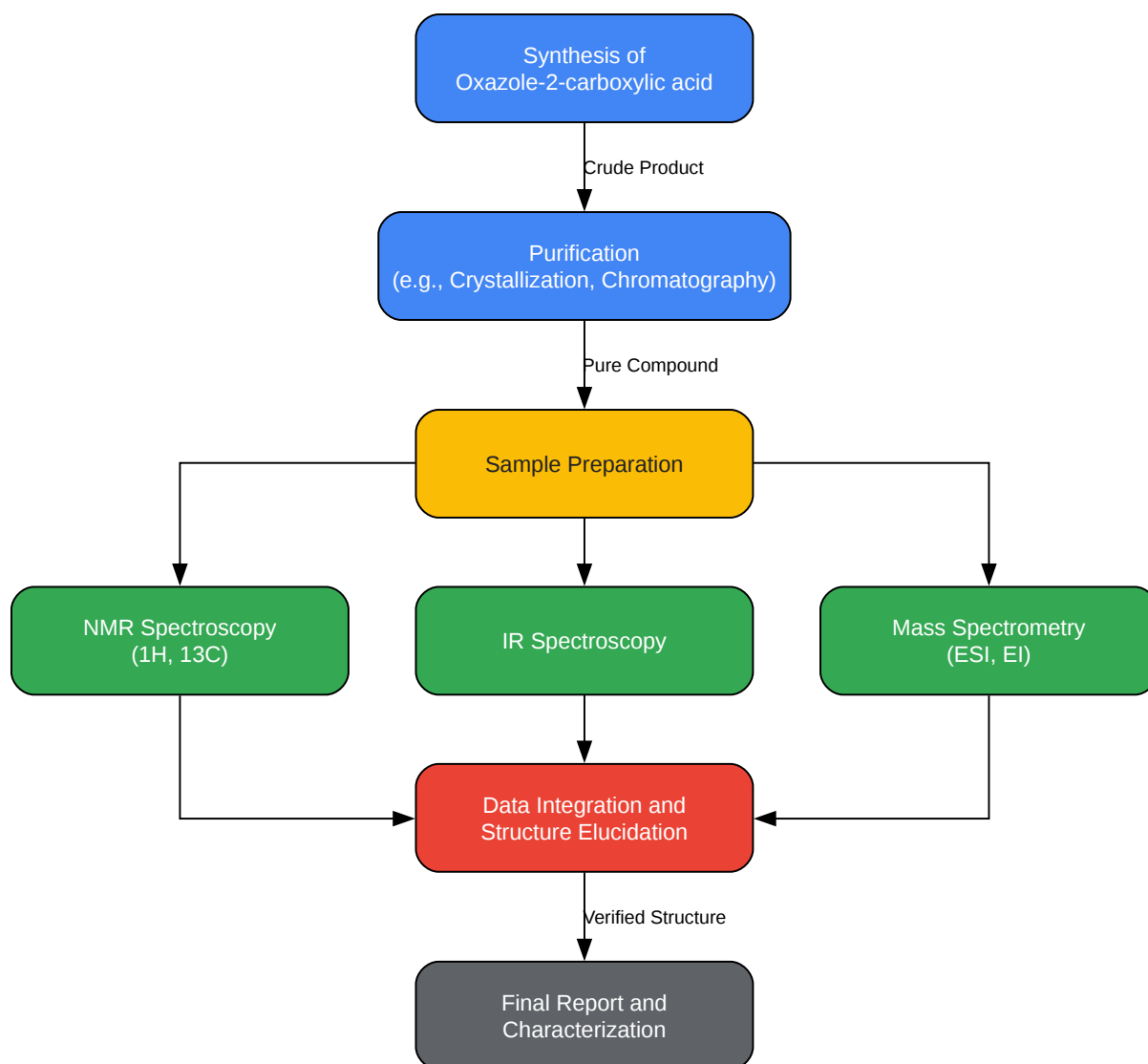
- **Sample Preparation:** For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1

µg/mL). For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph.

- Instrumentation: A mass spectrometer equipped with an appropriate ion source (ESI or EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).
- Data Acquisition:
 - ESI: The sample solution is infused into the ion source. Spectra are typically acquired in both positive and negative ion modes to observe the protonated molecule $[M+H]^+$ and the deprotonated molecule $[M-H]^-$, respectively.
 - EI: The sample is vaporized and bombarded with a high-energy electron beam, causing fragmentation. The resulting mass spectrum shows the molecular ion $[M]^+$ and a series of fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like **oxazole-2-carboxylic acid**.



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Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

This guide provides a foundational understanding of the expected spectroscopic properties of **oxazole-2-carboxylic acid**. Researchers are encouraged to acquire experimental data on their synthesized samples and use this guide as a reference for data interpretation and structural confirmation.

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